![molecular formula C11H12O3 B1425891 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid CAS No. 1018251-36-9](/img/structure/B1425891.png)
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Overview
Description
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid, also known as MDB, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MDB is a derivative of the natural compound, lignin, and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The specific compound mentioned in your query may be explored for its potential anticancer properties, given the promising results of related benzofuran compounds.
Antibacterial Agents
The structural flexibility of benzofuran allows for various substitutions that can enhance antibacterial activity. Substituents like halogens, nitro, and hydroxyl groups on the benzofuran nucleus have shown potent antibacterial effects . The acetic acid moiety in 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid could be modified to discover new antibacterial agents.
Antioxidative Properties
Benzofuran compounds are known for their antioxidative properties. These properties are crucial in the development of treatments for oxidative stress-related diseases . The methyl group in the 5-position of the benzofuran ring in the compound of interest could influence its antioxidative potential.
Antiviral Applications
Benzofuran derivatives have been identified with anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease . The unique structure of 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid might be leveraged to develop novel antiviral agents.
Synthesis of Complex Benzofuran Compounds
The compound could serve as a precursor in the synthesis of more complex benzofuran derivatives. Novel methods for constructing benzofuran rings have been discovered, which could be applied to synthesize a series of polycyclic benzofuran compounds .
Drug Development and Natural Product Synthesis
Benzofuran is a core structural unit in many biologically active natural medicines and synthetic chemical raw materials. The compound could be used in the total synthesis of natural products containing benzofuran rings, which are significant in drug development .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have a wide range of biological targets
Mode of Action
Benzofuran derivatives are known to interact with their targets in various ways, such as inhibiting or activating certain receptors or enzymes
Biochemical Pathways
Benzofuran derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets
Result of Action
Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
properties
IUPAC Name |
2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(14-10)6-11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHADKXRBQDXCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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